Product packaging for Cyclohexane, (1,3-dimethylbutyl)-(Cat. No.:CAS No. 61142-19-6)

Cyclohexane, (1,3-dimethylbutyl)-

Cat. No.: B13945405
CAS No.: 61142-19-6
M. Wt: 168.32 g/mol
InChI Key: AHHZWHVNDUJPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Alkylated Cyclohexanes and Alicyclic Chemistry

Alicyclic chemistry, the study of non-aromatic cyclic hydrocarbons, is a cornerstone of organic chemistry. pressbooks.pub Cyclohexane (B81311) and its derivatives are central to this field due to their prevalence in natural products and their unique conformational properties. The chair conformation of cyclohexane is the most stable arrangement, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering all adjacent carbon-hydrogen bonds. pressbooks.pubunicamp.br

Alkylated cyclohexanes, such as Cyclohexane, (1,3-dimethylbutyl)-, are instrumental in studying how substituents influence the conformational equilibrium of the cyclohexane ring. The introduction of an alkyl group onto the ring leads to two possible chair conformations that are no longer equivalent in energy. pressbooks.pub

Structural Isomerism and Stereochemical Considerations in Substituted Cyclohexanes

The substitution pattern of Cyclohexane, (1,3-dimethylbutyl)- gives rise to both structural and stereoisomerism. The substituent, a 1,3-dimethylbutyl group, is attached to the cyclohexane ring. This specific arrangement is a form of positional isomerism within the broader class of dimethylbutylcyclohexanes.

More significantly, this compound exhibits stereoisomerism due to the presence of chiral centers. The carbon atom of the cyclohexane ring attached to the substituent, and the first and third carbons of the 1,3-dimethylbutyl group are all potential stereocenters. This leads to the possibility of multiple diastereomers and enantiomers.

Furthermore, as a 1,3-disubstituted cyclohexane derivative, Cyclohexane, (1,3-dimethylbutyl)- can exist as cis and trans isomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these geometric isomers can, in turn, exist as a pair of interconverting chair conformers.

Significance of Branched Alkyl Substituents in Organic Synthesis and Derived Compounds

Branched alkyl substituents play a crucial role in influencing the physical and chemical properties of organic molecules. The steric bulk of the 1,3-dimethylbutyl group in Cyclohexane, (1,3-dimethylbutyl)- is a dominant factor in determining its preferred conformation. In substituted cyclohexanes, there is a strong energetic preference for bulky substituents to occupy the equatorial position rather than the axial position. This is due to the destabilizing 1,3-diaxial interactions that occur when a substituent is in the axial position, leading to steric strain.

In organic synthesis, the predictable conformational preferences of cyclohexanes with bulky, branched alkyl substituents can be exploited to control the stereochemical outcome of reactions. The defined spatial arrangement of functional groups in a locked conformation can direct the approach of reagents to a specific face of the molecule, leading to high levels of stereoselectivity.

Overview of Academic Research Trends for Related Cyclohexane Derivatives

Research involving alkylated cyclohexane derivatives continues to be an active area of investigation. A significant trend is the study of their thermodynamic properties, which are crucial for understanding their behavior in various applications. For instance, alkyl-cyclohexanes are being explored as potential liquid organic hydrogen carriers (LOHCs) for the safe and efficient storage and transport of hydrogen.

Furthermore, advanced spectroscopic techniques are being employed to probe the intricate conformational landscapes of these molecules. High-resolution spectroscopic analysis provides valuable data on the subtle energetic differences between various conformers and the dynamics of their interconversion.

The synthesis of specifically substituted cyclohexanes remains a topic of interest, with a focus on developing stereoselective methods. Catalytic hydrogenation of substituted aromatic compounds is a common and effective strategy. For example, the hydrogenation of a corresponding substituted benzene (B151609) derivative over a suitable catalyst, such as rhodium or ruthenium, can yield the desired alkylated cyclohexane. The stereoselectivity of this reaction can often be influenced by the choice of catalyst and reaction conditions, leading to a predominance of the cis isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B13945405 Cyclohexane, (1,3-dimethylbutyl)- CAS No. 61142-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61142-19-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-methylpentan-2-ylcyclohexane

InChI

InChI=1S/C12H24/c1-10(2)9-11(3)12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3

InChI Key

AHHZWHVNDUJPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethylbutyl Cyclohexane and Analogous Structures

Direct Alkylation Approaches to Cyclohexane (B81311) Systems

Direct alkylation methods involve the introduction of the (1,3-dimethylbutyl) group onto a cyclohexane or a related precursor ring. These methods are often straightforward in concept but can present challenges in terms of selectivity and reaction control.

Catalytic Hydrogenation Pathways for Aromatic Precursors

One of the most common and efficient methods for the synthesis of substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic compounds. researchgate.netlibretexts.org In the case of (1,3-dimethylbutyl)cyclohexane, the logical precursor is (1,3-dimethylbutyl)benzene. The aromatic ring of this precursor can be reduced to a cyclohexane ring under conditions of high pressure and temperature, typically employing a heterogeneous catalyst.

The reaction involves the addition of hydrogen across the double bonds of the benzene (B151609) ring, a thermodynamically favorable but kinetically slow process that requires catalytic activation. libretexts.org Commonly used catalysts for this transformation include transition metals such as rhodium, ruthenium, and nickel, often supported on materials like carbon or alumina (B75360) to enhance their activity and stability. researchgate.netresearchgate.net

For instance, the hydrogenation of benzene to cyclohexane can be achieved with a ruthenium catalyst at temperatures between 20°C and 35°C and hydrogen pressures of 1.0 to 3.0 MPa. researchgate.net While specific conditions for (1,3-dimethylbutyl)benzene are not widely reported, analogous hydrogenations of alkylbenzenes suggest that similar conditions would be effective. The choice of catalyst and reaction parameters is crucial to ensure complete saturation of the aromatic ring without causing unwanted side reactions, such as hydrogenolysis of the alkyl substituent.

Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Rings

CatalystSupportTemperature (°C)Pressure (atm)Reference
RhodiumAlumina25-1001-5 researchgate.net
RutheniumCarbon20-15010-100 researchgate.net
NickelAlumina100-200100-150 researchgate.net

It is important to note that the stereochemistry of the final product, a mixture of cis and trans isomers of (1,3-dimethylbutyl)cyclohexane, can be influenced by the choice of catalyst and reaction conditions.

Metal-Catalyzed Alkylation Reactions (e.g., Friedel-Crafts Type on Cyclic Alkenes)

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds, typically on aromatic rings. libretexts.orgyoutube.comdocbrown.infochemguide.co.uklibretexts.org However, a variation of this reaction can be applied to alkenes, such as cyclohexene (B86901), to introduce an alkyl group. To synthesize (1,3-dimethylbutyl)cyclohexane via this route, one could envision the reaction of cyclohexene with a suitable (1,3-dimethylbutyl) electrophile precursor, such as 1-chloro-1,3-dimethylbutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The mechanism involves the formation of a (1,3-dimethylbutyl) carbocation, which then acts as the electrophile and is attacked by the nucleophilic π-bond of cyclohexene. A subsequent loss of a proton from the resulting cyclohexyl cation would yield (1,3-dimethylbutyl)cyclohexene, which can then be hydrogenated to the final product.

A significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements. libretexts.org The initially formed secondary carbocation from 1-chloro-1,3-dimethylbutane could potentially rearrange to a more stable tertiary carbocation, leading to a mixture of isomeric products. Furthermore, the alkylated cyclohexene product is often more reactive than the starting material, which can lead to polyalkylation. youtube.com

An alternative approach involves the alkylation of benzene with a suitable precursor, followed by hydrogenation as described in section 2.1.1. For example, the reaction of benzene with 4-methyl-2-pentene (B213027) in the presence of a strong acid catalyst like HF or H₂SO₄ can generate the (1,3-dimethylbutyl)benzene precursor. youtube.com

Table 2: Typical Lewis Acid Catalysts for Friedel-Crafts Alkylation

CatalystCommon SubstratesKey FeaturesReference
AlCl₃Alkyl halides, AlkenesHighly active, can cause rearrangements libretexts.orglibretexts.org
FeCl₃Alkyl halidesMilder than AlCl₃, still effective mt.com
BF₃Alcohols, AlkenesOften used with a co-catalyst libretexts.org
H₂SO₄Alkenes, AlcoholsStrong protic acid catalyst youtube.com

Nucleophilic Addition Strategies to Cyclohexenones or Cyclohexadienes

Nucleophilic addition reactions provide another avenue for the construction of substituted cyclohexanes. A plausible strategy for synthesizing (1,3-dimethylbutyl)cyclohexane involves the reaction of a (1,3-dimethylbutyl) nucleophile with a cyclohexenone or a related electrophile.

A common approach would be the use of a Grignard reagent, such as (1,3-dimethylbutyl)magnesium bromide. This powerful nucleophile can add to the carbonyl group of cyclohexenone in a 1,2-addition fashion to yield a tertiary alcohol, 1-(1,3-dimethylbutyl)cyclohex-2-en-1-ol. Alternatively, under conditions that favor 1,4-conjugate addition, the Grignard reagent could add to the β-carbon of the enone system.

The resulting alcohol can then be subjected to a sequence of reactions, including dehydration to form a diene, followed by hydrogenation to afford the desired (1,3-dimethylbutyl)cyclohexane. The dehydration step can often be accomplished by treatment with acid.

The stereochemical outcome of the nucleophilic addition is a critical consideration, as it will influence the isomeric composition of the final product. The approach of the nucleophile to the carbonyl or enone system can be directed by steric and electronic factors.

Ring-Forming Reactions Incorporating the (1,3-Dimethylbutyl) Moiety

An alternative to modifying a pre-existing ring is to construct the cyclohexane ring with the (1,3-dimethylbutyl) substituent already in place. These methods often offer a high degree of control over the substitution pattern and stereochemistry.

Cyclization Reactions Leading to Substituted Cyclohexanes

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction for the formation of six-membered rings. iitk.ac.inmasterorganicchemistry.comlibretexts.org To synthesize a precursor to (1,3-dimethylbutyl)cyclohexane, one could employ a diene that incorporates the (1,3-dimethylbutyl) moiety. For example, a reaction between a diene such as 4-methyl-1,3-pentadiene (B1595702) and a suitable dienophile would lead to a cyclohexene derivative. Subsequent hydrogenation of the double bond would yield the target molecule.

The success of the Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile. youtube.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-established, providing a predictable route to complex cyclic systems.

Multi-Component Reactions for Complex Cyclohexane Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov While specific MCRs for the direct synthesis of (1,3-dimethylbutyl)cyclohexane are not prominently documented, the development of novel MCRs for the synthesis of highly substituted cyclohexanones and other cyclohexane derivatives is an active area of research. beilstein-journals.orgnih.gov

For instance, cascade reactions involving Michael additions and aldol (B89426) condensations can lead to the formation of functionalized cyclohexane rings. beilstein-journals.org It is conceivable that a carefully designed multi-component strategy could be developed to assemble the (1,3-dimethylbutyl)cyclohexane skeleton from simpler, readily available starting materials.

Stereoselective Synthesis of (1,3-Dimethylbutyl)cyclohexane Isomers

The synthesis of specific stereoisomers of (1,3-dimethylbutyl)cyclohexane presents a significant chemical challenge due to the presence of multiple chiral centers. The (1,3-dimethylbutyl) substituent itself contains a stereocenter, and its attachment to the cyclohexane ring at the 1-position creates another. Furthermore, the relative orientation of the substituent on the cyclohexane ring (cis or trans) adds another layer of stereochemical complexity. The control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount in obtaining a single, pure isomer.

Achieving enantioselectivity and diastereoselectivity in the synthesis of a molecule like (1,3-dimethylbutyl)cyclohexane would likely involve one of two general pathways: the stereoselective alkylation of a cyclohexane derivative or the stereoselective addition of a (1,3-dimethylbutyl) nucleophile to a cyclohexanone (B45756) precursor, followed by reduction.

One hypothetical approach involves the reaction of a (1,3-dimethylbutyl)magnesium halide (a Grignard reagent) with cyclohexanone. pearson.comyoutube.commasterorganicchemistry.com This nucleophilic addition would form a tertiary alcohol, which would then require deoxygenation to yield the target alkane. pearson.comyoutube.com The initial Grignard addition to the prochiral carbonyl carbon is typically not stereoselective, leading to a racemic mixture of alcohols. Subsequent elimination of the hydroxyl group to form an alkene, followed by hydrogenation, would also likely produce a mixture of cis and trans diastereomers.

A more controlled method would involve the alkylation of a cyclohexanone enolate. Generating the enolate and reacting it with a (1,3-dimethylbutyl) halide would introduce the desired substituent. The stereochemical outcome of this alkylation is highly dependent on the reaction conditions and the nature of the enolate (thermodynamic vs. kinetic). For instance, stereoselective axial alkylation of cyclohexanone can be achieved via an enamine intermediate, where the electrophile attacks from the axial position to form a stable chair-like transition state. chemtube3d.com However, without a chiral influence, this would still result in a racemic mixture.

Another potential, albeit non-stereoselective, route is the hydrogenation of the aromatic precursor, (1,3-dimethylbutyl)benzene. nist.govchemicalbook.com Catalytic hydrogenation of the benzene ring would yield (1,3-dimethylbutyl)cyclohexane, but this process would typically result in a mixture of cis and trans diastereomers and would not control the enantioselectivity.

To overcome the challenge of stereocontrol, chemists employ chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical course of a subsequent reaction. chemicalbook.com After the desired stereochemistry is set, the auxiliary is removed.

In the context of synthesizing (1,3-dimethylbutyl)cyclohexane, a chiral auxiliary could be incorporated into a cyclohexanone precursor. For example, forming an enamine or imine from cyclohexanone and a chiral amine (like a derivative of proline or a primary amine such as (S)-(-)-1-phenylethylamine) would create a chiral environment. chemtube3d.com Subsequent alkylation with a (1,3-dimethylbutyl) halide would proceed with facial selectivity, leading to an enantiomerically enriched product after removal of the auxiliary. A variety of chiral auxiliaries, including oxazolidinones and pseudoephedrine, are widely used to control the stereochemistry of alkylation and aldol reactions. chemicalbook.com

Asymmetric catalysis offers an alternative, more atom-economical approach. Here, a small amount of a chiral catalyst is used to generate a predominantly single enantiomer of the product. For the synthesis of substituted cyclohexanes, chiral phase-transfer catalysts or metal complexes with chiral ligands could be employed in the alkylation of cyclohexanone derivatives. Asymmetric hydrogenation of a suitably substituted cyclohexene precursor, using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), could also, in principle, afford an enantiomerically enriched product. While general methods for asymmetric 1,4-functionalization of 1,3-enynes and other systems are known, their specific application to this target is not documented. ncert.nic.in

Derivatization Strategies for Incorporating the (1,3-Dimethylbutyl) Substituent on Cyclohexane Scaffolds

The primary strategies for attaching a (1,3-dimethylbutyl) group to a pre-formed cyclohexane ring involve the formation of a carbon-carbon bond. As mentioned, the two most direct methods are nucleophilic addition to a carbonyl group and alkylation.

Grignard Addition: This involves the synthesis of (1,3-dimethylbutyl)magnesium bromide or a similar organometallic reagent. This nucleophile readily attacks the electrophilic carbon of cyclohexanone. masterorganicchemistry.com The resulting tertiary alcohol can then be subjected to further reactions. While effective for creating the C-C bond, this method's lack of inherent stereocontrol is a significant drawback for producing specific isomers.

Alkylation of Enolates: This powerful C-C bond-forming reaction involves treating a cyclohexanone derivative with a strong base to form an enolate, which then acts as a nucleophile to attack an electrophilic source of the (1,3-dimethylbutyl) group, such as (1,3-dimethylbutyl) bromide. The stereoselectivity of this addition can be influenced by the choice of base, solvent, and temperature, and can be controlled more precisely through the use of chiral auxiliaries as discussed previously. chemtube3d.com

Friedel-Crafts Alkylation followed by Hydrogenation: A less direct but viable route begins with the Friedel-Crafts alkylation of benzene with a suitable precursor to form (1,3-dimethylbutyl)benzene. nist.govchemicalbook.com This aromatic compound can then be hydrogenated over a catalyst like rhodium-on-carbon or ruthenium to saturate the aromatic ring, yielding (1,3-dimethylbutyl)cyclohexane. This method is robust for creating the carbon skeleton but generally provides poor stereocontrol, leading to mixtures of diastereomers.

Conformational Analysis and Stereochemistry Research of 1,3 Dimethylbutyl Cyclohexane

Conformational Preferences of Cyclohexane (B81311) Rings with Bulky Alkyl Substituents

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To relieve the angle strain that would be present in a planar structure, where the bond angles would be 120° instead of the ideal tetrahedral angle of approximately 109.5°, the ring adopts puckered conformations. wikipedia.org The most stable of these are the chair and boat conformations.

Chair and Boat Conformations: Relative Stabilities and Interconversion Barriers

The chair conformation is the most stable arrangement for a cyclohexane molecule, with an estimated 99.99% of molecules in a solution adopting this form at room temperature. wikipedia.org This stability arises from the fact that all carbon-carbon bonds are staggered, minimizing torsional strain, and the C-C-C bond angles are very close to the ideal tetrahedral angle, thus minimizing angle strain. openstax.org

In contrast, the boat conformation is less stable due to two main factors:

Torsional strain: There is eclipsing of bonds along the "sides" of the boat.

Steric strain: The two "flagpole" hydrogens at the top of the boat point towards each other, leading to steric hindrance. wikipedia.org

The energy difference between the chair and boat conformations is significant. The boat conformation is higher in energy than the chair conformation. openstax.org A more flexible and slightly more stable intermediate between the boat and chair forms is the twist-boat conformation , which is about 5.5 kcal/mol (23 kJ/mol) higher in energy than the chair conformation. openstax.org

The interconversion between two chair conformations, known as ring flipping or chair-flipping , is a rapid process at room temperature. wikipedia.orglibretexts.org This process involves passing through higher-energy intermediates, including the half-chair and twist-boat conformations. wikipedia.org The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. libretexts.orgmasterorganicchemistry.com

Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Chair00
Twist-Boat5.523
BoatHigher than Twist-BoatHigher than Twist-Boat
Half-Chair~10~42

Influence of the (1,3-Dimethylbutyl) Group on Conformational Dynamics

When a substituent, such as the bulky (1,3-dimethylbutyl) group, is attached to the cyclohexane ring, the two possible chair conformations are no longer of equal energy. The substituent can occupy either an axial position (pointing up or down, parallel to the axis of the ring) or an equatorial position (pointing out from the "equator" of the ring).

Generally, bulky substituents preferentially occupy the equatorial position to minimize steric strain. libretexts.org When a large group is in the axial position, it experiences unfavorable steric interactions with the axial hydrogens on the same side of the ring at the third and fifth carbon atoms. These are known as 1,3-diaxial interactions . lumenlearning.com

The (1,3-dimethylbutyl) group is a significantly bulky substituent. Due to its size, the steric hindrance from 1,3-diaxial interactions when it is in an axial position would be substantial. Consequently, the equilibrium between the two chair conformations will overwhelmingly favor the conformer where the (1,3-dimethylbutyl) group is in the equatorial position. This preference for the equatorial position is a general trend observed for all bulky substituents, with the energy difference between the axial and equatorial conformers increasing with the size of the substituent. libretexts.orglibretexts.org For instance, a tert-butyl group, which is also very bulky, has a strong preference for the equatorial position, with the equatorial conformer being about 21 kJ/mol more stable than the axial one. libretexts.org It is expected that the (1,3-dimethylbutyl) group would exhibit a similar, if not greater, preference for the equatorial position.

Isomerism Research: Geometric (cis/trans) and Chiral Isomers

The presence of the (1,3-dimethylbutyl) substituent on the cyclohexane ring introduces the possibility of stereoisomerism. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Diastereomeric and Enantiomeric Relationships

(1,3-Dimethylbutyl)cyclohexane has two chiral centers: the carbon atom of the cyclohexane ring to which the substituent is attached, and the carbon atom at the 1-position of the (1,3-dimethylbutyl) group. This leads to the possibility of four stereoisomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For (1,3-dimethylbutyl)cyclohexane, there will be two pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu Any stereoisomer of (1,3-dimethylbutyl)cyclohexane will be a diastereomer to the stereoisomers that are not its enantiomer.

The terms cis and trans are used to describe the geometric isomerism in disubstituted cyclohexanes, indicating whether the substituents are on the same side or opposite sides of the ring, respectively. libretexts.org While (1,3-dimethylbutyl)cyclohexane is a monosubstituted cyclohexane, the principles of cis/trans isomerism become relevant when considering its interactions and potential reactions. For example, in a hypothetical 1,4-disubstituted cyclohexane with a (1,3-dimethylbutyl) group and another substituent, the cis and trans isomers would have different stabilities based on whether the bulky group can occupy an equatorial position in the most stable chair conformation. libretexts.orgutexas.edu

Separation and Characterization of Stereoisomers in Research Settings

The separation of stereoisomers is a crucial aspect of chemical research. Enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, making their separation challenging. They can be separated by methods that involve a chiral environment, such as:

Chiral chromatography: Using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Resolution via diastereomers: Reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Diastereomers, having different physical properties, can generally be separated by standard laboratory techniques such as fractional distillation, crystallization, and chromatography.

Spectroscopic Techniques for Conformational and Stereochemical Elucidation

Various spectroscopic techniques are instrumental in determining the conformation and stereochemistry of cyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the conformational analysis of cyclohexane derivatives, including (1,3-dimethylbutyl)cyclohexane. chemicalbook.com By analyzing chemical shifts and coupling constants, detailed insights into the preferred conformations and the dynamic equilibria between them can be obtained. pressbooks.pubacs.org

For (1,3-dimethylbutyl)cyclohexane, the cyclohexane ring can exist in two primary chair conformations that are interconvertible through a process known as ring flipping. In one conformation, the (1,3-dimethylbutyl) substituent will be in an axial position, and in the other, it will be in an equatorial position. The relative energies of these two conformers, and thus their populations at equilibrium, are largely dictated by steric interactions. pressbooks.pubmasterorganicchemistry.com

The bulky (1,3-dimethylbutyl) group is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent). The equatorial position places the large substituent away from these hydrogens, resulting in a more stable conformation. pressbooks.pub

Detailed Research Findings:

While specific high-resolution NMR spectra for (1,3-dimethylbutyl)cyclohexane are not widely published in public-domain literature, we can predict the key features based on extensive studies of analogous substituted cyclohexanes. acs.orgmasterorganicchemistry.com The ¹H NMR spectrum would be complex due to the numerous, often overlapping, signals from the cyclohexane and the substituent protons. The proton on the carbon bearing the substituent (C-1) would be of particular interest. Its chemical shift and coupling constants would be diagnostic of its axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton on the same carbon. pitt.edu

The ¹³C NMR spectrum provides valuable information as well. The chemical shifts of the cyclohexane carbons are sensitive to the conformation. PubChem lists the existence of a ¹³C NMR spectrum for (1,3-dimethylbutyl)cyclohexane, though the data is proprietary. nih.gov Generally, the carbon bearing an axial substituent is shielded (lower ppm) compared to when the substituent is equatorial.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Dominant Equatorial Conformer of (1,3-Dimethylbutyl)cyclohexane

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclohexane-C1~1.7 (axial H)~45-50
Cyclohexane-C2,6~1.2 (axial H), ~1.6 (equatorial H)~30-35
Cyclohexane-C3,5~0.9 (axial H), ~1.7 (equatorial H)~25-30
Cyclohexane-C4~1.1 (axial H), ~1.2 (equatorial H)~26
Substituent-C1'~1.5-1.8~40-45
Substituent-C2'~1.2-1.4~25-30
Substituent-C3'~1.5-1.8~25-30
Substituent-C4'~0.8-0.9~22
Substituent-C1'-CH₃~0.8-0.9~20
Substituent-C3'-CH₃~0.8-0.9~22

Note: These are estimated values based on empirical data for similar compounds and may vary depending on the solvent and other experimental conditions. pitt.educarlroth.com

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of the molecule's structure and can be used to identify functional groups and gain information about conformational isomers. ustc.edu.cnscispace.com

For (1,3-dimethylbutyl)cyclohexane, the IR and Raman spectra would be dominated by vibrations associated with the C-H and C-C bonds of the alkane structure. docbrown.info

Detailed Research Findings:

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations of the CH₂, and CH₃ groups. docbrown.info

CH₂ Bending (Scissoring): Absorptions around 1440-1480 cm⁻¹ are due to the scissoring motion of the CH₂ groups in the cyclohexane ring. docbrown.info

C-C Stretching: The region from 800 to 1200 cm⁻¹ contains complex vibrations that are characteristic of the carbon skeleton and are part of the "fingerprint region," which is unique for each molecule. docbrown.info

Conformational information can sometimes be gleaned from the vibrational spectra. For instance, certain vibrational modes may be active in only one conformation (e.g., axial vs. equatorial), or their frequencies may shift slightly between the two. However, due to the expected high population of the equatorial conformer for a bulky substituent, the spectral features of the axial conformer may be very weak or entirely obscured. pressbooks.pub PubChem does indicate the existence of a vapor phase IR spectrum for this compound. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for (1,3-Dimethylbutyl)cyclohexane

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000Strong
CH₂ Bend (Scissoring)1440 - 1480Medium
CH₃ Bend (Asymmetric)~1460Medium
CH₃ Bend (Symmetric)~1375Medium
C-C Stretch (Fingerprint Region)800 - 1200Complex/Variable

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. (1,3-Dimethylbutyl)cyclohexane possesses two chiral centers: C-1 of the cyclohexane ring and C-1' and C-3' of the (1,3-dimethylbutyl) substituent. This means the molecule can exist as different stereoisomers (diastereomers and enantiomers).

Detailed Research Findings:

A search of the scientific literature reveals no specific studies on the circular dichroism of (1,3-dimethylbutyl)cyclohexane. CD spectroscopy is typically applied to molecules with chromophores (light-absorbing groups) that absorb in the accessible UV-Visible range. Since (1,3-dimethylbutyl)cyclohexane is a saturated alkane, it lacks traditional chromophores and would only show CD signals in the far-UV region, which can be technically challenging to measure.

Therefore, there is currently no available data or detailed research findings on the chiroptical properties of this specific compound using CD spectroscopy in the public domain.

Reactivity and Reaction Mechanisms of 1,3 Dimethylbutyl Cyclohexane

Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring in (1,3-dimethylbutyl)cyclohexane is a saturated carbocycle, making it relatively inert under many conditions. However, it can undergo reactions that involve the breaking of C-H or C-C bonds, typically under forcing conditions or with the aid of catalysts.

Hydrogenation and Dehydrogenation Studies

Dehydrogenation of the cyclohexane ring to form the corresponding aromatic compound, (1,3-dimethylbutyl)benzene, is a thermodynamically favorable process that is of significant interest, particularly in the context of hydrogen storage and catalytic reforming. These reactions are typically carried out at elevated temperatures and in the presence of a catalyst.

Studies on the dehydrogenation of various cycloalkanes have shown that platinum-based catalysts are highly effective. For instance, the dehydrogenation of cyclohexane and methylcyclohexane (B89554) has been extensively studied on single-site platinum catalysts supported on ceria (Pt1/CeO2), demonstrating very high reaction rates. scribd.com The presence of an alkyl substituent, such as the (1,3-dimethylbutyl) group, can influence the rate of dehydrogenation. Research on the dehydrogenation of different alkyl-substituted cyclohexanes over nitrogen-doped carbon-supported catalysts (M/CN) has revealed that the molecular structure of the cycloalkane affects the dehydrogenation activity. nsf.gov Generally, increasing the degree of substitution on the cyclohexane ring can enhance the rate of hydrogen production.

Table 1: Representative Catalyst Systems for Cyclohexane Dehydrogenation

Catalyst Substrate Temperature (°C) Conversion (%) Key Findings
Pt/CN Cyclohexane 210 96.22 High activity for cyclohexane dehydrogenation. nsf.gov
Pd/CN Cyclohexane 210 77.16 Lower activity compared to Pt/CN. nsf.gov
Ir/CN Cyclohexane 210 10.15 Significantly lower activity. nsf.gov

Conversely, the hydrogenation of the corresponding aromatic compound, (1,3-dimethylbutyl)benzene, would yield (1,3-dimethylbutyl)cyclohexane. This reaction is the reverse of dehydrogenation and is also typically catalyzed by transition metals like platinum, palladium, or nickel under a hydrogen atmosphere.

Oxidation and Functionalization of the Cyclohexane Core

The oxidation of the cyclohexane ring in (1,3-dimethylbutyl)cyclohexane involves the conversion of C-H bonds into C-O bonds. This typically requires strong oxidizing agents or catalytic systems. Common products of cyclohexane oxidation are cyclohexanol (B46403) and cyclohexanone (B45756). While specific studies on the oxidation of (1,3-dimethylbutyl)cyclohexane are scarce, research on other alkyl-substituted cyclohexanes provides insight into the expected reactivity.

The oxidation of the cyclohexane ring can proceed via free-radical mechanisms, often initiated by light or heat. The stability of the resulting radical intermediate plays a crucial role in determining the product distribution. The tertiary C-H bond on the cyclohexane ring at the point of attachment of the (1,3-dimethylbutyl) group is a potential site for initial radical abstraction, which would lead to a tertiary alcohol upon reaction with an oxygen source.

Reactivity of the (1,3-Dimethylbutyl) Substituent

The (1,3-dimethylbutyl) group is a branched alkyl chain that also exhibits characteristic reactivity, primarily involving its C-H bonds.

Reactions at the Branched Alkyl Chain Termini

The (1,3-dimethylbutyl) substituent contains primary, secondary, and tertiary C-H bonds. The reactivity of these bonds towards radical abstraction generally follows the order: tertiary > secondary > primary. This selectivity is particularly pronounced in free-radical bromination reactions.

In a free-radical bromination of (1,3-dimethylbutyl)cyclohexane, the tertiary hydrogen at the 3-position of the butyl chain would be the most susceptible to abstraction by a bromine radical. scribd.commasterorganicchemistry.commasterorganicchemistry.com This would lead to the formation of a tertiary alkyl bromide. Chlorination is generally less selective than bromination. masterorganicchemistry.com

Table 2: Relative Selectivity of Free-Radical Halogenation

Halogen Primary C-H Secondary C-H Tertiary C-H
Chlorine 1 3.6 5

This table shows general relative reactivities and highlights the high selectivity of bromination for tertiary C-H bonds. masterorganicchemistry.commasterorganicchemistry.com

Functional Group Interconversions on Derived Compounds

Once functionalized, for example, through halogenation, the (1,3-dimethylbutyl) substituent can undergo a variety of further transformations. An alkyl halide derivative can be converted into other functional groups through nucleophilic substitution or elimination reactions. For instance, a tertiary alkyl bromide could undergo elimination in the presence of a strong base to form an alkene, or substitution with a nucleophile to introduce other functionalities. The synthesis of various functionalized cyclohexane derivatives often involves such interconversions. nsf.gov

Catalytic Transformations Involving (1,3-Dimethylbutyl)cyclohexane Derivatives

(1,3-Dimethylbutyl)cyclohexane and its derivatives can participate in various catalytic transformations, including ring-opening and isomerization reactions, which are relevant in the context of petroleum refining and the production of high-octane gasoline.

Catalytic reforming processes can lead to the isomerization of the cyclohexane ring or the alkyl substituent, as well as ring-opening reactions to form branched alkanes. Studies on the ring opening of 1,3-dimethylcyclohexane (B1346967) on iridium catalysts have shown that the reaction proceeds via cleavage of C-C bonds within the ring. researchgate.net The presence of the bulky (1,3-dimethylbutyl) group would likely influence the regioselectivity of such ring-opening reactions.

Catalytic cracking is another process where C-C bonds are broken at high temperatures using a catalyst. In the case of (1,3-dimethylbutyl)cyclohexane, this could lead to the cleavage of the substituent from the ring or fragmentation of the alkyl chain itself.

Asymmetric Catalysis Employing Chiral (1,3-Dimethylbutyl)cyclohexane-based Ligands

A comprehensive review of scientific literature and chemical databases did not yield any specific examples of chiral ligands derived from (1,3-dimethylbutyl)cyclohexane being employed in asymmetric catalysis. While the development of chiral ligands is a robust field of chemical research, with numerous studies on various molecular scaffolds, this particular compound does not appear to have been utilized or studied for this purpose. The steric bulk and conformational properties of the (1,3-dimethylbutyl) group could theoretically influence the stereochemical outcome of a catalytic reaction; however, no experimental data has been published to support or investigate this hypothesis.

Mechanistic Investigations of Ligand-Substrate Interactions

In line with the absence of its use in asymmetric catalysis, there are no mechanistic investigations available that focus on the interactions between ligands based on (1,3-dimethylbutyl)cyclohexane and various substrates. Understanding these interactions at a molecular level is crucial for the rational design of effective catalysts. Such studies typically involve techniques like NMR spectroscopy, X-ray crystallography, and computational modeling to elucidate transition states and reaction intermediates. The lack of such research for (1,3-dimethylbutyl)cyclohexane-based ligands means that their potential coordinating properties and the nature of their interaction with metal centers or substrates have not been characterized.

Thermodynamic and Kinetic Studies of Reaction Pathways

There is a notable absence of published thermodynamic and kinetic data for reaction pathways involving (1,3-dimethylbutyl)cyclohexane. Such studies are fundamental to understanding the feasibility, rate, and energy profile of chemical reactions. Data on enthalpy, entropy, Gibbs free energy of formation, and activation energies for reactions involving this compound are not available in the current body of scientific literature. While data exists for structurally related but simpler compounds like 1,3-dimethylcyclohexane, this information cannot be directly extrapolated to the more complex (1,3-dimethylbutyl)cyclohexane due to the significant difference in the substituent group.

Advanced Analytical Methods for Characterization and Quantification in Research

Chromatographic Method Development and Application

Chromatography is a cornerstone for the separation of complex chemical mixtures. For a non-polar compound like Cyclohexane (B81311), (1,3-dimethylbutyl)-, gas and liquid chromatography are indispensable tools for its isolation and quantification.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Cyclohexane, (1,3-dimethylbutyl)-. It is widely used for assessing the purity of a sample and for separating it from its isomers. nih.govlibretexts.org The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

For the analysis of alkyl cyclohexanes, non-polar or semi-polar stationary phases are typically employed. The choice of the stationary phase is crucial for resolving isomers. For instance, a long capillary column (e.g., up to 300 meters) with a thin film of a stationary phase like a polysiloxane can provide the high resolution needed to separate structurally similar isomers. copernicus.org The separation of cis and trans isomers of substituted cyclohexanes can also be achieved by leveraging adsorption phenomena on the surface of the stationary phase. nih.govmdpi.com

The purity of a Cyclohexane, (1,3-dimethylbutyl)- sample can be determined by GC coupled with a Flame Ionization Detector (FID). By injecting a known amount of the sample and comparing the peak area of the main component to the total area of all peaks (including impurities), a percentage purity can be calculated. researchgate.net For accurate quantification, an internal or external standard method is often employed. researchgate.net

Table 1: Illustrative GC Parameters for Isomer Separation of Alkyl Cyclohexanes

ParameterValue
Column Fused silica (B1680970) capillary column (e.g., 50 m x 0.25 mm ID)
Stationary Phase e.g., 5% Phenyl Polysiloxane
Film Thickness e.g., 0.25 µm
Carrier Gas Helium or Hydrogen
Injector Temperature e.g., 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature e.g., 300 °C
Oven Program e.g., Initial 50°C, ramp to 200°C at 5°C/min

This table provides a general example of GC conditions that could be adapted for the analysis of Cyclohexane, (1,3-dimethylbutyl)- and its isomers.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For non-polar, saturated hydrocarbons like Cyclohexane, (1,3-dimethylbutyl)-, which lack a UV chromophore, normal-phase HPLC with a polar stationary phase (e.g., silica or cyano-bonded silica) and a non-polar mobile phase (e.g., n-hexane) is often the method of choice. acs.orgnih.gov

HPLC is particularly useful for the fractionation of complex hydrocarbon mixtures, such as those found in crude oil, into different classes like saturates, aromatics, and resins. acs.org In this context, Cyclohexane, (1,3-dimethylbutyl)- would be a component of the saturate fraction. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are suitable for non-absorbing compounds. For more advanced applications, online coupling of HPLC with GC (HPLC-GC) can provide a powerful two-dimensional separation. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The structure of Cyclohexane, (1,3-dimethylbutyl)- possesses chiral centers, meaning it can exist as different enantiomers (non-superimposable mirror images). youtube.comyoutube.com Chiral chromatography is the technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample, which is a measure of its optical purity. lcms.czuni-muenchen.de

This separation is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. lcms.czresearchgate.netresearchgate.net For GC, derivatized cyclodextrins are common chiral selectors. lcms.cz These selectors form transient diastereomeric complexes with the enantiomers, leading to different retention times. uni-muenchen.de The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, such as temperature and carrier gas flow rate, are critical for achieving separation. lcms.cz In HPLC, chiral stationary phases based on polysaccharides or other chiral molecules are widely used. researchgate.netrsc.org The mobile phase composition is also a key parameter to optimize for enantioseparation. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It is an extremely sensitive method, capable of detecting trace amounts of analytes. mdpi.comrfi.ac.uk

Electron Ionization (EI) and Chemical Ionization (CI) Studies

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS.

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. wikipedia.org This high energy leads to extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to mass spectral libraries. tofwerk.comlibretexts.orglibretexts.org For an alkane like Cyclohexane, (1,3-dimethylbutyl)-, fragmentation often involves the cleavage of C-C bonds, leading to a series of carbocation fragments. libretexts.orglibretexts.orgspectroscopyonline.com A significant drawback of EI is that the molecular ion peak (the peak corresponding to the intact molecule) can be weak or absent, making it difficult to determine the molecular weight of an unknown compound. tofwerk.comnih.gov

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte molecules through proton transfer or adduction. azom.comorgchemboulder.com This process imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion or quasi-molecular ion peak (e.g., [M+H]⁺). azom.comnih.govnist.gov This makes CI particularly useful for confirming the molecular weight of a compound. The choice between EI and CI depends on the analytical goal: EI for structural elucidation through fragmentation patterns and library matching, and CI for molecular weight determination. tofwerk.comcurrenta.de

Table 2: Expected Key Ions in the Mass Spectrum of Cyclohexane, (1,3-dimethylbutyl)-

Ionization ModeExpected Ion(s)Significance
EI [C₁₂H₂₄]⁺ (Molecular Ion)Confirms molecular weight (may be low abundance)
[C₁₂H₂₄ - CH₃]⁺, [C₁₂H₂₄ - C₄H₉]⁺, etc.Fragmentation pattern for structural identification
CₙH₂ₙ₊₁⁺ series (e.g., m/z 43, 57, 71)Characteristic of alkane fragmentation
CI [C₁₂H₂₅]⁺ ([M+H]⁺)Confirms molecular weight (typically abundant)

This table is illustrative and based on general fragmentation patterns of branched alkanes and cycloalkanes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. currenta.deazolifesciences.comthermofisher.com This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass, as different elemental formulas with the same nominal mass will have slightly different exact masses. nih.govbioanalysis-zone.com

For Cyclohexane, (1,3-dimethylbutyl)- (C₁₂H₂₄), the theoretical monoisotopic mass is 168.1878 g/mol . nih.gov An HRMS instrument can measure this mass with a very low error (e.g., <5 ppm), which provides strong evidence for the elemental formula C₁₂H₂₄ and helps to distinguish it from other compounds that may have the same nominal mass but a different elemental composition. azolifesciences.comthermofisher.comacs.org HRMS is invaluable for the identification of unknown compounds and for confirming the identity of synthesized molecules. mdpi.comcurrenta.de

Spectroscopic Techniques in Analytical Research

Spectroscopy is fundamental to the structural analysis of "Cyclohexane, (1,3-dimethylbutyl)-". By interacting with the molecule using various regions of the electromagnetic spectrum, these techniques provide detailed information about its atomic connectivity and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of "Cyclohexane, (1,3-dimethylbutyl)-". Given the molecule's complexity, arising from its stereocenters and multiple non-equivalent protons and carbons, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the chemical environments of the hydrogen and carbon atoms. The ¹H NMR spectrum for this compound would exhibit a series of complex, overlapping signals in the upfield region (typically 0.8-2.0 ppm), characteristic of a saturated aliphatic structure. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov Due to the potential for multiple stereoisomers, the molecule could theoretically display up to 12 distinct carbon signals. vaia.com

2D NMR (COSY, HSQC, HMBC): To resolve the complex structure, 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between neighboring protons (¹H-¹H correlations), allowing for the tracing of proton networks within the cyclohexane ring and the (1,3-dimethylbutyl) side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning specific protons to their corresponding carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexane, (1,3-dimethylbutyl)- This table is interactive. Click on the headers to sort.

Atom Type Predicted Chemical Shift (ppm) Range Rationale
Cyclohexane Ring CH₂ 25 - 35 Typical range for unsubstituted and substituted cyclohexane carbons. vaia.com
Cyclohexane Ring CH 35 - 45 The carbon atom bonded to the alkyl side chain will be shifted downfield.
Side-Chain CH 30 - 50 Branched aliphatic carbons.
Side-Chain CH₂ 35 - 45 Aliphatic methylene (B1212753) group in the side chain.
Side-Chain CH₃ 15 - 25 Methyl groups, with variations based on their position (e.g., attached to a CH vs. a CH₂).

Both Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, providing information about the functional groups present. For a saturated hydrocarbon like "Cyclohexane, (1,3-dimethylbutyl)-", these techniques confirm the absence of most functional groups and provide a characteristic "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions typical of alkanes. docbrown.info Strong, sharp peaks are observed in the 2850-2960 cm⁻¹ region, corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. C-H bending and deformation vibrations appear in the 1375-1470 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of C-C stretching and other skeletal vibrations unique to the molecule's specific structure. docbrown.info The absence of significant absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~3300 cm⁻¹ for O-H, or ~1650 cm⁻¹ for C=C) confirms the saturated alkane nature of the molecule. nih.govdocbrown.info

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C bonds of the cyclohexane ring and the alkyl backbone would produce characteristic signals. Raman is particularly useful for analyzing the symmetric C-H stretching modes. Cyclohexane itself is often used as a Raman calibration standard due to its well-defined and stable shift values. starna.com

Table 2: Key Vibrational Bands for Cyclohexane, (1,3-dimethylbutyl)- This table is interactive. Click on the headers to sort.

Vibrational Mode IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Bond Type
C-H Stretch 2850 - 2960 2850 - 2960 C-H (sp³)
C-H Bend/Deformation 1375 - 1470 1375 - 1470 C-H (sp³)
C-C Skeletal Vibrations < 1500 < 1500 C-C

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which typically requires the presence of chromophores—structural features with π-electrons or non-bonding electrons, such as double bonds, triple bonds, or aromatic systems. "Cyclohexane, (1,3-dimethylbutyl)-" is a saturated alkane, meaning it contains only sigma (σ) bonds and lacks any chromophores. nist.gov Consequently, it does not absorb light in the standard UV-Vis range (200-800 nm) and this technique is not suitable for its direct detection or characterization.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing compounds within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier analytical technique for volatile and thermally stable non-polar compounds like "Cyclohexane, (1,3-dimethylbutyl)-". nih.gov In this method, the gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of fragment ion abundance versus their mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The NIST mass spectrometry database records a spectrum for this compound, with a top peak observed at an m/z of 55. nih.gov The fragmentation pattern provides structural information and allows for definitive identification by comparison to spectral libraries.

Table 3: Typical GC-MS Parameters for Alkane Analysis This table is interactive. Click on the headers to sort.

Parameter Typical Setting Purpose
GC Column DB-5 or similar non-polar Separation based on boiling point. lcms.cz
Carrier Gas Helium Inert mobile phase. lcms.cz
Injection Mode Splitless For trace analysis. lcms.cz
Oven Program Temperature ramp (e.g., 50°C to 300°C) Elutes compounds over a range of boiling points. lcms.cz
Ionization Source Electron Ionization (EI) at 70 eV Standard method for creating reproducible fragmentation. lcms.cz
MS Analyzer Quadrupole or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio.
Detection Mode Full Scan Detects all fragment ions within a set mass range.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally reserved for less volatile and more polar compounds. researchgate.net Direct analysis of "Cyclohexane, (1,3-dimethylbutyl)-" by LC-MS is challenging due to its non-polar nature, which makes it difficult to ionize using common techniques like electrospray ionization (ESI). However, for analyses in specific matrices, methods using non-polar mobile phases combined with ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be employed. researchgate.net These methods are less common for simple alkanes but can be valuable in specialized research contexts where GC-MS is not suitable.

Computational Chemistry and Theoretical Studies of 1,3 Dimethylbutyl Cyclohexane

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical methods are foundational in computational chemistry, providing detailed information about electron distribution and energy states.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional structures (geometry optimization) and to analyze the different spatial arrangements (conformations) of molecules.

For (1,3-dimethylbutyl)cyclohexane, DFT calculations would focus on the stereoisomers (cis and trans) and their respective chair conformations. The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize ring strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The primary principle governing stability is the minimization of steric hindrance. libretexts.org The (1,3-dimethylbutyl)- group is significantly bulkier than a simple methyl or ethyl group. libretexts.org Due to its size, it creates substantial steric strain when forced into an axial position, primarily through 1,3-diaxial interactions with axial hydrogen atoms on the same side of the ring. libretexts.orgyoutube.com

Cis Isomer : In the cis configuration, the substituents are on the same face of the ring. This would lead to two possible chair conformers: one with both the substituent at C1 and the (1,3-dimethylbutyl) group in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial). The diequatorial conformer would be vastly more stable, as it avoids the highly unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com

Trans Isomer : In the trans configuration, the substituents are on opposite faces. Both chair conformers will have one group in an axial position and the other in an equatorial position. The most stable conformer will be the one that places the larger (1,3-dimethylbutyl) group in the equatorial position to minimize steric strain. libretexts.org

Table 1: Predicted Conformational Stability of (1,3-Dimethylbutyl)cyclohexane Isomers This table is based on established principles of conformational analysis, as direct experimental energy values for this specific compound are not widely published.

Isomer Conformation Substituent Positions Predicted Relative Stability Rationale
Cis Chair 1 C1-Equatorial, C3-Equatorial Most Stable Avoids all major 1,3-diaxial interactions. libretexts.org
Cis Chair 2 C1-Axial, C3-Axial Least Stable Severe steric strain from two bulky axial groups. youtube.com
Trans Chair 1 C1-Axial, C3-Equatorial Intermediate One substituent is axial, creating some steric strain.
Trans Chair 2 C1-Equatorial, C3-Axial Intermediate Stability depends on which substituent is axial; the conformer with the bulky (1,3-dimethylbutyl) group equatorial would be favored. libretexts.org

Ab initio (Latin for "from the beginning") methods are quantum calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for calculating electronic energies.

These high-accuracy calculations are crucial for refining the energy differences between conformers that are predicted by DFT. For (1,3-dimethylbutyl)cyclohexane, ab initio calculations could provide a very precise value for the energy penalty associated with placing the bulky (1,3-dimethylbutyl) group in an axial position, confirming the strong preference for the equatorial conformer. Such calculations have been fundamental in establishing the energy differences between chair and boat forms of cyclohexane itself. scilit.com

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics describes electrons, molecular mechanics (MM) uses a classical physics approach (balls and springs) to model molecules. This simplification allows for the study of much larger systems and longer timescales.

Molecular mechanics force fields are excellent tools for rapidly exploring the potential energy surface of a flexible molecule like (1,3-dimethylbutyl)cyclohexane. A conformational search algorithm would systematically rotate the single bonds in the (1,3-dimethylbutyl) side chain and the cyclohexane ring to identify all low-energy conformers.

Once the energies of the stable conformers are calculated (often using MM and then refined with DFT), their relative populations at a given temperature can be predicted using the Boltzmann distribution equation. It is expected that for any isomer of (1,3-dimethylbutyl)cyclohexane, the conformer that places the bulky side group in an equatorial position will be overwhelmingly dominant in the population at room temperature.

Molecular dynamics (MD) simulations use molecular mechanics to model the movement of atoms and molecules over time. An MD simulation of (1,3-dimethylbutyl)cyclohexane would show how the molecule behaves in a liquid state or in a solution.

These simulations are invaluable for studying intermolecular interactions, such as van der Waals forces, which would govern how molecules of (1,3-dimethylbutyl)cyclohexane pack together. By including solvent molecules (like water or hexane) in the simulation box, one can explicitly model solvent effects, determining how the solvent influences the conformational preferences and dynamics of the solute molecule.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For (1,3-dimethylbutyl)cyclohexane, a key process to study is the chair-to-chair interconversion, or "ring flip."

To flip from one chair conformation to another, the molecule must pass through higher-energy intermediate shapes, such as the half-chair, twist-boat, and boat conformations. The highest point on the energy pathway between the two stable chairs is the transition state. Computational methods can locate the exact geometry and energy of this transition state. The energy difference between the stable chair form and the transition state is the activation energy for the ring flip. A study on the inversion process of 1,3-cyclohexanedione, for example, used DFT to map the entire interconversion pathway, identifying transition states and intermediates. scielo.org.mx A similar methodology would be applied to (1,3-dimethylbutyl)cyclohexane to understand the kinetics of its conformational changes.

Table 2: Computational Methods and Their Applications

Method Type Specific Technique Primary Application Information Obtained
Quantum Mechanics Density Functional Theory (DFT) Geometry Optimization, Conformational Analysis Stable 3D structures, relative energies of conformers. scielo.org.mx
Quantum Mechanics Ab Initio (e.g., MP2, Coupled Cluster) High-Accuracy Energy Calculations Precise energy differences between structures. scilit.com
Molecular Mechanics Force Field Calculations Conformational Searching Identification of all possible low-energy conformers.
Molecular Dynamics MD Simulations Dynamic Behavior, Solvent Effects Molecular motion, intermolecular forces, interaction with solvents.
Reaction Dynamics Transition State Searching Reaction Mechanism Prediction Activation energies, pathways for processes like ring flips. scielo.org.mx

Computational Elucidation of Stereoselectivity in Reactions

Computational methods are instrumental in predicting and explaining the stereochemical outcomes of chemical reactions. In the context of (1,3-Dimethylbutyl)cyclohexane, this primarily involves understanding the conformational preferences of the molecule, which in turn dictates the accessibility of different faces of the cyclohexane ring to incoming reagents.

The chair conformation is the most stable arrangement for a cyclohexane ring. A substituent on the ring can occupy either an axial or an equatorial position. For (1,3-Dimethylbutyl)cyclohexane, this leads to two primary chair conformers. The relative stability of these conformers is dictated by steric interactions, particularly the 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring. sapub.orgchemistrysteps.com

Computational models, such as those employing the Avogadro molecular modeling program, can be used to construct and optimize the geometries of these conformers. sapub.org By calculating the single-point energies of the optimized structures, the more stable conformer can be identified. Generally, the conformer with the bulky (1,3-dimethylbutyl) group in the equatorial position is significantly more stable, as this minimizes destabilizing 1,3-diaxial interactions. sapub.org This preference for the equatorial position means that in reactions where the cyclohexane ring is attacked, the reagent is more likely to approach from the axial face, leading to a predictable stereochemical outcome.

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical transformation, including the relative energies of reactants, transition states, and products, can be meticulously mapped out using computational methods. For (1,3-Dimethylbutyl)cyclohexane, this is particularly relevant to the process of ring flipping, a conformational change that interconverts the two chair forms.

Density Functional Theory (DFT) has emerged as a popular and effective method for calculating the conformational energies of substituted cyclohexanes. rsc.orgnih.gov Functionals such as B3LYP are widely used, though for higher accuracy, especially in accounting for dispersion interactions, methods like M06-2X and B2PLYP-D are preferred. rsc.org High-level theoretical methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) at the complete basis set (CBS) limit provide benchmark values against which DFT methods can be compared. nih.gov

The energetic barrier for the chair-to-chair interconversion of cyclohexane itself has been determined computationally to be approximately 0.507 eV (about 11.7 kcal/mol) via a half-chair transition state. jkps.or.kr The presence of the (1,3-dimethylbutyl) substituent would influence this barrier, a parameter that can be precisely calculated using DFT methods.

Table 1: Comparison of A-Values for Various Alkyl Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
Methyl1.70 masterorganicchemistry.com
Ethyl1.75 masterorganicchemistry.com
Isopropyl2.15 masterorganicchemistry.com
tert-Butyl4.9 masterorganicchemistry.com
(1,3-Dimethylbutyl) Estimated to be > 2.15

Note: The A-value for (1,3-Dimethylbutyl)cyclohexane is an estimate based on the values of similar, smaller alkyl groups.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an invaluable aid in the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. For a molecule like (1,3-Dimethylbutyl)cyclohexane, with its numerous protons and carbons in similar chemical environments, computational methods can help to assign complex spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govjoaquinbarroso.com By performing GIAO calculations, typically using DFT methods like B3LYP, it is possible to predict the ¹H and ¹³C NMR chemical shifts of (1,3-Dimethylbutyl)cyclohexane. These predicted shifts can then be compared to experimental spectra to confirm the structure and assign specific resonances to individual nuclei. researchgate.net

The proton NMR spectrum of substituted cyclohexanes can be complex due to the small differences in chemical shifts between axial and equatorial protons and extensive spin-spin splitting. libretexts.org Computational models can help to resolve these complexities. For instance, in the more stable equatorial conformer of (1,3-Dimethylbutyl)cyclohexane, the axial protons on the ring are expected to be shielded (resonate at a lower chemical shift) compared to the equatorial protons. The protons on the (1,3-dimethylbutyl) side chain would also have characteristic shifts that can be predicted computationally.

Similarly, ¹³C NMR spectra, which are generally less complex than ¹H spectra due to the absence of extensive carbon-carbon coupling, can be accurately predicted. libretexts.org The chemical shifts of the cyclohexane ring carbons and the carbons of the substituent are sensitive to their local electronic environment, which is accurately modeled by computational methods.

Environmental Transformation and Degradation Research of Analogous Alkylcyclohexanes

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For alkylcyclohexanes, these pathways primarily include photochemical degradation and, to a lesser extent, hydrolytic and redox transformations.

Photochemical degradation is a significant abiotic pathway for alkylcyclohexanes in the atmosphere and on surfaces exposed to sunlight. This process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions.

Research on the photochemistry of cyclohexane (B81311) on metal surfaces, such as Cu(111), has shown that irradiation with photons can lead to the dissociation of the molecule. psu.edursc.org Although this occurs under specific laboratory conditions, it demonstrates the potential for C-H bond cleavage upon photo-excitation. psu.edursc.org In the gas phase, the onset of light absorption for cyclohexane is around 7 eV. rsc.org The presence of an alkyl substituent, such as a (1,3-dimethylbutyl)- group, can influence the molecule's light-absorbing properties.

Studies on the photochemical degradation of other cyclic and aromatic hydrocarbons provide further insight. For instance, the photolysis of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in a cyclohexane solvent follows first-order reaction kinetics. nih.gov The degradation rates are influenced by the molecular structure, with oxidation often occurring at positions with the highest electron density. nih.gov For alkylcyclohexanes, photochemical oxidation can lead to the formation of various oxygenated products, including alcohols, ketones, and carboxylic acids, through reactions with photochemically generated reactive species like hydroxyl radicals.

The primary photochemical degradation mechanisms for alkylcyclohexanes likely involve:

Direct Photolysis: Absorption of sufficient light energy can lead to the cleavage of C-C or C-H bonds. The long alkyl side chain in "(1,3-dimethylbutyl)-cyclohexane" may be susceptible to cleavage.

Indirect Photolysis (Photo-oxidation): Reaction with photochemically produced oxidants, such as hydroxyl radicals (•OH) and ozone (O3), is a major degradation pathway, particularly in the atmosphere. These reactions can lead to the formation of a variety of oxygenated and fragmented products.

The following table summarizes potential photochemical degradation products of analogous alkylcyclohexanes.

Reactant Degradation Mechanism Potential Products
AlkylcyclohexaneDirect PhotolysisAlkyl radicals, Cyclohexyl radical, smaller alkanes
AlkylcyclohexaneIndirect Photolysis (Oxidation)Alkylcyclohexanols, Alkylcyclohexanones, Carboxylic acids

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. libretexts.orgyoutube.com For hydrocarbons like alkylcyclohexanes, which consist solely of carbon and hydrogen atoms and lack hydrolyzable functional groups, direct hydrolysis is not a significant degradation pathway under typical environmental conditions. viu.ca These compounds are generally stable towards hydrolysis. nih.gov

Redox (reduction-oxidation) transformations can occur under specific environmental conditions. In anoxic environments, some microorganisms can utilize alkylcyclohexanes as electron donors in redox reactions. However, abiotic redox transformations of alkylcyclohexanes in the absence of strong chemical oxidants or reductants are generally considered to be slow and not a primary degradation pathway in most environmental compartments.

Biotic Degradation Mechanisms and Microbial Metabolism Studies

Biotic degradation by microorganisms is a primary pathway for the removal of alkylcyclohexanes from the environment. A variety of bacteria and fungi have been identified that can metabolize these compounds.

Several bacterial genera have been shown to degrade alkylcyclohexanes. These include Acinetobacter, Alcanivorax, Mycobacterium, and Rhodococcus. nih.govnih.govmicrobiologyresearch.org These microorganisms often utilize alkylcyclohexanes as a source of carbon and energy.

The primary aerobic degradation pathways for n-alkylcyclohexanes involve the oxidation of either the alkyl side chain or the cycloalkane ring. nih.govnih.gov

Side-Chain Oxidation (β-oxidation): This is a common pathway where the terminal methyl group of the alkyl chain is first oxidized to a carboxylic acid. nih.gov This is followed by a series of β-oxidation steps, which shorten the alkyl chain by two carbon units at a time, releasing acetyl-CoA. microbiologyresearch.org For an odd-numbered alkyl chain, the final product would be a cyclohexyl-substituted carboxylic acid. nih.gov

Ring Oxidation: In this pathway, the cyclohexane ring is attacked first. This often involves a monooxygenase enzyme that introduces a hydroxyl group, forming an alkylcyclohexanol. frontiersin.org Further oxidation can lead to the formation of a ketone (alkylcyclohexanone) and subsequent ring cleavage. frontiersin.org

Anaerobic degradation of cyclohexane has also been observed, for instance, by sulfate-reducing bacteria. frontiersin.org This process involves the activation of the cyclohexane ring by its addition to fumarate (B1241708), forming a cyclohexylsuccinate. frontiersin.org Subsequent metabolic steps can lead to the breakdown of the ring structure. frontiersin.org

The table below outlines some of the identified microbial degraders of analogous alkylcyclohexanes and their degradation pathways.

Microorganism Analogous Compound(s) Degradation Pathway(s) Key Intermediates/Products
Acinetobacter sp. ODDK71Dodecylcyclohexane (B156805)Ring oxidation and alkyl side chain oxidation. nih.govNot specified
Alcanivorax sp. strain MBIC 4326n-Octadecylcyclohexane, n-Nonadecylcyclohexaneβ-oxidation of the alkyl side chain. nih.govCyclohexanecarboxylic acid, Benzoic acid. nih.gov
Mycobacterium rhodochrous strain 7EICDodecylcyclohexaneβ-oxidation of the side-chain. microbiologyresearch.orgCyclohexaneacetic acid. microbiologyresearch.org
Sulfate-reducing bacteriaCyclohexaneAddition to fumarate (anaerobic). frontiersin.orgCyclohexylsuccinate, Cyclohexanecarboxylate. frontiersin.org

The microbial degradation of alkylcyclohexanes is facilitated by specific enzymes. The initial step in aerobic degradation is often catalyzed by a monooxygenase or dioxygenase enzyme.

Cytochrome P450 Monooxygenases: These enzymes are known to be involved in the hydroxylation of alkanes and cycloalkanes. They can introduce an oxygen atom from O2 into the substrate, a key activation step.

Alkane Hydroxylases (AlkB): These are non-heme iron monooxygenases that are also capable of hydroxylating alkanes. While primarily studied for linear alkanes, some AlkB systems have shown activity towards cyclic alkanes.

Alcohol and Aldehyde Dehydrogenases: Following the initial hydroxylation, these enzymes are involved in the further oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid. nih.gov

In the case of "(1,3-dimethylbutyl)-cyclohexane," the complex branched alkyl chain may influence the enzymatic attack. The steric hindrance around the tertiary carbons in the side chain could potentially slow down the rate of degradation compared to n-alkylcyclohexanes.

Modeling Environmental Fate and Persistence

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. rsc.orgrsc.orgresearchgate.net These models integrate the physicochemical properties of a substance with the characteristics of a model environment (e.g., air, water, soil, sediment). researchgate.net

For alkylcyclohexanes like "(1,3-dimethylbutyl)-cyclohexane", fugacity-based mass balance models are often employed. rsc.org These models use the concept of fugacity (the "escaping tendency" of a chemical) to describe the partitioning of the substance between different environmental compartments.

Key parameters used in these models for alkylcyclohexanes include:

Vapor Pressure: Influences partitioning into the atmosphere.

Water Solubility: Affects concentration in aquatic systems.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency to partition into organic matter and bioaccumulate.

Henry's Law Constant: Describes the partitioning between air and water.

Degradation Half-lives: Data on abiotic and biotic degradation rates in various media (air, water, soil) are crucial for predicting persistence. nih.gov

Modeling studies can help to:

Estimate the likely environmental compartments where the compound will accumulate.

Assess the potential for long-range transport.

Compare the environmental behavior of different alkylcyclohexanes. rsc.org

Due to the limited experimental data specifically for "(1,3-dimethylbutyl)-cyclohexane", its environmental fate parameters are often estimated using Quantitative Structure-Property Relationship (QSPR) models. These models correlate the chemical structure with its physicochemical properties and reactivity.

Kinetic Studies of Degradation Rates in Simulated Environments

Under anaerobic conditions, such as those found in contaminated aquifers and sediments, the degradation of n-alkylcyclohexanes has been observed to proceed via a consistent pattern. usgs.govresearchgate.net This involves the preferential loss of higher molecular weight homologs, leading to a relative increase in the concentration of lower molecular weight compounds. usgs.govresearchgate.net This pattern is contrary to what is expected from physical weathering or aerobic biodegradation, where lower molecular weight compounds are typically removed first. usgs.gov

Aerobic biodegradation of alkylcyclohexanes can occur through multiple pathways. For instance, Acinetobacter sp. has been shown to co-metabolize n-alkylcyclohexanes with long alkyl side chains (≥ C12) when grown on a substrate like hexadecane. nih.gov The degradation of dodecylcyclohexane by this bacterium proceeds through both oxidation of the cyclohexane ring and oxidation of the alkyl side chain. nih.gov Similarly, Alcanivorax sp. is capable of degrading long-chain n-alkylcyclohexanes, initially oxidizing the terminal methyl group of the alkyl side chain to a carboxylic acid, followed by β-oxidation. nih.gov

For modeling purposes in the absence of specific experimental data, default half-life values are often used. For readily biodegradable substances in freshwater, a conservative default half-life of 15 days is often applied, although studies suggest a 10-day default may also be protective. ecetoc.org However, the actual half-life of a specific compound like "Cyclohexane, (1,3-dimethylbutyl)-" would depend on various factors including its structure, the environmental conditions (e.g., presence of oxygen, temperature, microbial population), and the matrix (e.g., water, soil).

Table 1: General Degradation Pathways for Analogous Alkylcyclohexanes

Degradation PathwayConditionsKey Observations
Anaerobic BiodegradationAnoxic environments (e.g., contaminated groundwater)Preferential loss of high molecular weight homologs. usgs.govresearchgate.net
Aerobic Co-metabolismPresence of oxygen and a primary growth substrateOxidation of both the cyclohexane ring and the alkyl side chain. nih.gov
Aerobic DegradationPresence of oxygenInitial oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. nih.gov

Prediction Models for Environmental Distribution and Accumulation

Predicting the environmental distribution and accumulation of "Cyclohexane, (1,3-dimethylbutyl)-" relies on models developed for petroleum hydrocarbons. These models use the physicochemical properties of the compound to estimate its partitioning between different environmental compartments such as air, water, soil, and biota.

Fugacity models are a common tool for this purpose. They calculate the equilibrium distribution of a chemical in a defined environment. For hydrocarbons, these models typically consider compartments like soil, water, air, and a non-aqueous phase liquid (NAPL) if present. nepc.gov.au These models can also incorporate loss processes such as biodegradation, advection, and leaching to provide a more dynamic picture of the compound's fate. nepc.gov.au

The environmental persistence and distribution of alkylcyclohexanes are significantly influenced by their physical and chemical properties. Heavier hydrocarbon fractions, which would include "Cyclohexane, (1,3-dimethylbutyl)-", tend to have low water solubility and high sorption potential to soil and sediments. nih.gov This suggests a tendency for this compound to accumulate in soil and sediment rather than remaining in the water column.

Analytical Research for Environmental Monitoring and Transformation Product Identification

The detection and quantification of "Cyclohexane, (1,3-dimethylbutyl)-" and its transformation products in environmental samples require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used method for the analysis of petroleum hydrocarbons in environmental matrices. nepc.gov.auresearchgate.net

For volatile hydrocarbons, analytical methods often involve purge-and-trap or headspace techniques to extract the compounds from the sample matrix, followed by GC-MS analysis. nepc.gov.au For semi-volatile compounds like "Cyclohexane, (1,3-dimethylbutyl)-", solvent extraction is typically employed. nepc.gov.au To improve the analysis of complex hydrocarbon mixtures, cleanup steps to separate aliphatic and aromatic fractions are often necessary. nepc.gov.au

The identification of specific transformation products resulting from biodegradation or other environmental processes is crucial for a comprehensive understanding of a compound's environmental fate. GC-MS is instrumental in this, as the mass spectra of the products can be used to elucidate their chemical structures. For example, in the study of n-alkylcyclohexane degradation by Alcanivorax sp., GC-MS was used to identify various carboxylic acid metabolites, confirming the β-oxidation pathway. nih.gov

Pyrolysis-GC-MS is another advanced technique that can be used, particularly for analyzing hydrocarbons in complex matrices like plastics or sediments. rsc.org This method involves thermally decomposing the sample to produce volatile fragments that are then analyzed by GC-MS.

Table 2: Analytical Techniques for Alkylcyclohexane Analysis

Analytical TechniqueSample TypePurpose
Purge-and-Trap GC-MSWater, SoilAnalysis of volatile hydrocarbons. nepc.gov.au
Solvent Extraction GC-MSWater, Soil, SedimentAnalysis of semi-volatile and non-volatile hydrocarbons. nepc.gov.augov.scot
GC-MS with FractionationComplex hydrocarbon mixturesSeparation of aliphatic and aromatic fractions for clearer analysis. nepc.gov.au
Pyrolysis-GC-MSSolid matrices (e.g., sediment, plastics)Analysis of non-volatile or matrix-bound hydrocarbons. rsc.org

Advanced Applications in Chemical Research

Development as Chiral Ligands in Asymmetric Synthesis

The development of a molecule as a chiral ligand is predicated on its ability to coordinate to a metal center and create a specific, three-dimensional chiral environment. This requires the presence of heteroatoms with lone pairs of electrons, such as nitrogen, phosphorus, or oxygen, to act as binding sites for the metal.

Role as Intermediates in Specialized Organic Synthesis

The utility of a compound as an intermediate or building block in complex synthesis depends on its capacity to undergo chemical transformations to build up more complex structures.

Research into Novel Solvents and Reaction Media with Unique Properties

Research into new solvents often focuses on molecules with specific properties, such as polarity, hydrogen bonding capability, or unique solvating effects, and increasingly, on sustainability and biodegradability. While some simple hydrocarbons are used as nonpolar solvents, there is no specific research that identifies Cyclohexane (B81311), (1,3-dimethylbutyl)- as a novel solvent with unique or advantageous properties that would warrant dedicated study over more common and accessible alkanes.

Materials Science Research: Incorporating Cyclohexane, (1,3-dimethylbutyl)- into Advanced Structures (e.g., Liquid Crystals, Lubricants)

The unique molecular architecture of Cyclohexane, (1,3-dimethylbutyl)-, characterized by a bulky, branched alkyl substituent on a cyclohexane ring, presents intriguing possibilities for its application in materials science. While direct research on this specific compound is limited, by examining studies on analogous alkylcyclohexane derivatives, we can infer its potential contributions to the properties of advanced materials such as liquid crystals and lubricants.

Liquid Crystals

In the field of liquid crystals, molecules are designed to exhibit intermediate phases, or mesophases, between the crystalline solid and isotropic liquid states. researchgate.net The incorporation of alicyclic rings like cyclohexane is a common strategy in the design of liquid crystal molecules to achieve desired properties.

The cyclohexane moiety in a liquid crystal structure can influence the material's mesomorphic behavior, including the temperature range of the liquid crystal phase. google.com For instance, the presence of a cyclohexane ring can lead to a broad nematic phase temperature range. google.com The (1,3-dimethylbutyl) group, being a branched and bulky alkyl chain, would likely have a significant impact on the molecular packing and, consequently, the phase behavior. The branching in the alkyl chain can disrupt the ordered packing that favors crystalline states, potentially lowering the melting point and broadening the mesophase range. Research on other alkyl-substituted liquid crystals has shown that the length and branching of the alkyl chain can affect the type of mesophase formed (e.g., nematic, smectic) and the transition temperatures between these phases. mdpi.com

Furthermore, the viscosity of a liquid crystal is a critical parameter for display applications, and it is influenced by the molecular structure. While longer, linear alkyl chains tend to increase viscosity, the branched nature of the (1,3-dimethylbutyl) group might lead to a more complex behavior, potentially disrupting intermolecular interactions in a way that could lower viscosity compared to a linear isomer. The steric hindrance introduced by the branched chain could reduce intermolecular forces, leading to a material with a lower viscosity. rsc.org

Table 1: Inferred Influence of Cyclohexane, (1,3-dimethylbutyl)- on Liquid Crystal Properties (based on analogous structures)

PropertyInfluence of Cyclohexane CoreInferred Influence of (1,3-dimethylbutyl)- Substituent
Mesophase Stability Can promote broad nematic phases. google.comBranching may disrupt crystalline packing, potentially widening the liquid crystal temperature range.
Viscosity Contributes to the overall molecular shape and interactions.Branched structure may lead to lower viscosity compared to linear isomers by increasing intermolecular spacing. rsc.org
Clearing Point (N-I Transition) Affects the transition temperature from nematic to isotropic liquid.The bulky nature might lower the clearing point by disrupting anisotropic ordering.

Lubricants

In the realm of high-performance lubricants, particularly traction fluids, cycloalkanes (also known as naphthenes) are valued for their desirable properties under high pressure. researchgate.net Traction fluids operate under elastohydrodynamic lubrication conditions, where the lubricant film thickness is extremely thin and pressures are immense. The molecular structure of the lubricant is paramount in determining its traction coefficient, which is a measure of the fluid's ability to transmit torque.

Cyclohexane derivatives are known to be effective components of traction fluids. google.com The rigid structure of the cyclohexane ring is thought to contribute to a high traction coefficient. The (1,3-dimethylbutyl) substituent would play a crucial role in defining the lubricant's viscosity, viscosity-pressure coefficient, and traction behavior. The branching in the alkyl chain can influence the fluid's rheological properties. Studies on other branched alkanes have shown that they can impact the packing of lubricant molecules under pressure, which in turn affects the fluid's resistance to shear. researchgate.net

The presence of bulky, branched alkyl groups can increase the viscosity index of a lubricant, meaning its viscosity changes less with temperature. This is a highly desirable characteristic for lubricants that operate over a wide temperature range. The specific branching pattern in the (1,3-dimethylbutyl) group could offer a unique balance of properties, potentially leading to a high traction coefficient while maintaining good fluidity at low temperatures.

Table 2: Predicted Lubricant Properties of Cyclohexane, (1,3-dimethylbutyl)- (based on general principles and related compounds)

PropertyGeneral Contribution of CycloalkanesPredicted Contribution of (1,3-dimethylbutyl)- Substituent
Traction Coefficient Cyclohexane rings generally contribute to a high traction coefficient. google.comThe bulky, branched structure is expected to enhance traction under high pressure.
Viscosity The base viscosity is influenced by the cyclic structure.Branching in the alkyl chain will increase viscosity compared to a linear alkane of the same carbon number.
Viscosity Index Naphthenic base oils often have a moderate viscosity index.The branched alkyl group could improve the viscosity index.
Low-Temperature Fluidity Can be limited by the tendency of some cycloalkanes to solidify.Branching may disrupt crystallization, potentially improving low-temperature performance.

Future Research Directions and Emerging Areas

Development of Greener Synthetic Routes for Substituted Cyclohexanes

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. For substituted cyclohexanes, this involves replacing hazardous solvents and reagents with greener alternatives. iwu.edu

Another promising avenue is the use of less toxic and more efficient catalysts. Bismuth triflate, for example, is an attractive Lewis acid catalyst that is relatively non-toxic, inexpensive, and effective in promoting reactions like the formation of homoallyl ethers. iwu.edu The development of one-pot syntheses using such catalysts further minimizes waste by eliminating the need to isolate and purify intermediate compounds. iwu.edu

Future efforts for synthesizing compounds like Cyclohexane (B81311), (1,3-dimethylbutyl)- would likely focus on integrating these green solvents and catalysts to create more sustainable and efficient manufacturing processes.

Table 1: Comparison of Conventional vs. Greener Solvents in Organic Synthesis

Solvent Category Examples Key Issues Greener Alternative(s) Benefits of Alternatives
Chlorinated Solvents Dichloromethane, Chloroform, Carbon tetrachloride Carcinogenic, Hazardous Air Pollutant, Ozone Depleting Ethyl acetate, Toluene, 2-MeTHF Reduced toxicity, lower environmental persistence. usc.edu
Ethers 1,4-Dioxane, Tetrahydrofuran (THF) Peroxide former, Carcinogen Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) Resists peroxide formation, higher stability, better yields, derived from renewable sources. sigmaaldrich.com

Exploration of Novel Catalytic Applications for Chiral Derivatives

Chiral-substituted cyclohexanes are valuable scaffolds in asymmetric catalysis, a field crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. The rigid chair-like conformation of the cyclohexane ring provides a well-defined three-dimensional structure that can be exploited to create highly selective catalysts.

One area of active research is the development of novel metal-based catalysts incorporating chiral cyclohexane derivatives as ligands. For example, Schiff bases derived from (1R,2R)-1,2-diaminocyclohexane have been used to create chiral cobalt(III) complexes. researchgate.net These complexes have proven to be effective catalysts for asymmetric C-C bond formation reactions, such as the addition of trimethylsilyl (B98337) cyanide to benzaldehyde, achieving notable enantiomeric purity. researchgate.net

Another example of a versatile chiral building block is ferrocene. Asymmetrically disubstituted ferrocenes exhibit planar chirality and have been developed into effective catalysts for various asymmetric transformations. wikipedia.org

Future research could explore the synthesis of chiral derivatives of Cyclohexane, (1,3-dimethylbutyl)-. The bulky (1,3-dimethylbutyl) group could introduce unique steric and electronic properties to a catalyst, potentially leading to novel reactivity and higher selectivity in asymmetric reactions. The development of heterogeneous catalysts, where the chiral cyclohexane derivative is anchored to a solid support, is also a key area, aiming to improve catalyst recyclability and sustainability. acs.org

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions

Understanding and optimizing chemical reactions requires the ability to monitor them in real time. rsc.org Advances in spectroscopic and imaging techniques are providing unprecedented insights into reaction kinetics, mechanisms, and the formation of transient intermediates. perkinelmer.com

For reactions involving substituted cyclohexanes, a variety of powerful techniques are emerging:

FlowNMR Spectroscopy : This technique allows for non-invasive, real-time monitoring of reactions under actual process conditions. rsc.org By flowing the reaction mixture through an NMR spectrometer, researchers can simultaneously track the concentrations of reactants, intermediates, and products, providing rich kinetic data. rsc.org

In Situ Infrared (IR) Spectroscopy : Techniques like Fourier Transform Infrared (FT-IR) spectroscopy can be coupled with reactors to monitor the progress of a reaction. perkinelmer.com For instance, in situ IR has been used to study the facile oxidation of cyclohexane by ozone, allowing for the quantification of reactants and products over time. rsc.org

Advanced Mass Spectrometry : Molecular rotational resonance (MRR) spectroscopy is an exceptionally selective gas-phase technique that can identify and quantify individual components in a complex reaction mixture without the need for chromatographic separation or chemometric models. acs.org

Ultrafast and Multidimensional Spectroscopy : Techniques such as Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy allow for the study of reaction dynamics on extremely short timescales, providing detailed information about molecular interactions and structural changes as they occur. numberanalytics.com

Reaction Imaging : For certain reaction types, techniques like crossed molecular beam velocity map imaging can uncover detailed dynamics. This has been used to study nucleophilic substitution reactions, revealing how the mechanism can shift from complex-mediated to direct scattering depending on collision energy. researchgate.netnih.gov

Applying these advanced methods to the synthesis and reactions of Cyclohexane, (1,3-dimethylbutyl)- would enable precise optimization of reaction conditions, leading to higher yields, fewer byproducts, and a deeper mechanistic understanding.

Table 2: Overview of Advanced Reaction Monitoring Techniques

Technique Principle Information Provided Timescale Suitability for Cyclohexane Reactions
FlowNMR Nuclear Magnetic Resonance of flowing reaction mixture Quantitative concentration of all NMR-active species, structural information. rsc.org Seconds to hours Excellent for kinetic and mechanistic studies of synthesis and functionalization.
In Situ FT-IR Infrared absorption of the reaction mixture Functional group changes, concentration of reactants and products. perkinelmer.com Milliseconds to seconds Suitable for monitoring reactions involving changes in bond vibrations, like oxidation. rsc.org
Molecular Rotational Resonance (MRR) Gas-phase microwave spectroscopy of rotational transitions Unambiguous identification and quantification of isomers and components in a mixture. acs.org Milliseconds High-selectivity analysis of reaction headspace or volatilized samples.
Time-Resolved IR (TRIR) IR spectroscopy with ultrafast laser pulses Vibrational modes of short-lived intermediates. numberanalytics.com Picoseconds to nanoseconds Probing the dynamics of photochemical or other fast reactions.

Integrated Computational and Experimental Approaches for Mechanism Discovery

The combination of computational chemistry and experimental studies has become a powerful paradigm for elucidating complex reaction mechanisms. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can predict reaction pathways, transition state energies, and spectroscopic properties, which can then be validated and refined through targeted experiments. rsc.org

For alkylated cyclohexanes, this integrated approach has been successfully applied in several areas:

Combustion Chemistry : To understand the combustion of fuels, researchers have combined theoretical calculations of reaction kinetics with experimental data from shock tubes and flow reactors. This has been used to model the pyrolysis and combustion of methylcyclohexane (B89554) and ethylcyclohexane (B155913), revealing key decomposition and isomerization pathways. researchgate.netspringerprofessional.de

Conformational Analysis : The conformational preferences of alkylcyclohexanes (i.e., whether a substituent prefers an axial or equatorial position) have been investigated by comparing experimental data from NMR spectroscopy with computational results. nih.govresearchgate.net These studies provide precise thermodynamic data (enthalpy and entropy) for the conformational equilibrium. nih.gov

Reaction Kinetics : Theoretical studies have been conducted to calculate the rate constants for hydrogen abstraction reactions from methylcyclohexane and ethylcyclohexane by various radicals, which are crucial initial steps in both combustion and atmospheric chemistry. acs.org

Predicting Reaction Products : In the oxidation of cyclohexane with ozone, DFT computations predicted reaction pathways involving a hydrotrioxide intermediate, which was consistent with the experimentally observed products, cyclohexanone (B45756) and cyclohexanol (B46403). rsc.org

Future research on Cyclohexane, (1,3-dimethylbutyl)- would greatly benefit from this dual approach. Computational modeling could predict its conformational behavior, reactivity at different C-H bonds, and potential reaction pathways, guiding experimental work to verify these predictions and uncover new chemistry.

Investigation of Environmental Interactions and Remediation Strategies for Alkylated Cyclohexanes

Alkylated cyclohexanes are common components of crude oil and refined fuels like diesel. usgs.govresearchgate.net As a result, they can be introduced into the environment through spills and contamination, making it crucial to understand their environmental fate and develop effective remediation strategies. researchgate.netscilit.com

Environmental Interactions: Studies have shown that in anaerobic (oxygen-free) environments, such as deep in the soil or sediment after a spill, alkylated cyclohexanes undergo a unique biodegradation process. usgs.govusgs.gov Unlike weathering or aerobic degradation, which typically removes smaller molecules first, anaerobic microbes preferentially degrade the higher molecular weight compounds. usgs.govusgs.gov This leads to a measurable increase in the concentration of lower molecular weight homologs, a pattern that can be used to fingerprint long-term fuel contamination. usgs.govresearchgate.net Cyclohexane itself is non-persistent in water, with a half-life of less than two days, and most of it evaporates into the air where it can contribute to photochemical smog. dcceew.gov.au

Remediation Strategies: Several strategies are being investigated for cleaning up soils and water contaminated with cyclohexanes and other hydrocarbons:

Bioremediation : This approach uses microorganisms to break down contaminants. nih.gov Studies have identified specific fungal and bacterial strains capable of degrading cyclohexane, often by first oxidizing it to cyclohexanol and then to cyclohexanone. nih.govnih.gov Co-metabolic degradation, where the breakdown of cyclohexane is enhanced by the presence of other compounds like methane (B114726) or ammonia, has also been shown to be effective. battelle.org

Vapor Extraction : For contaminated soils, soil vapor extraction can be an effective technique. However, its efficiency is influenced by factors such as soil water content and the amount of natural organic matter, which can hinder the process. nih.gov

Solvent Flushing : This in-situ technique involves injecting a solvent, often a water-alcohol mixture, into the ground to dissolve and wash out contaminants. researchgate.net

Immobilization : These techniques aim to trap contaminants within the soil matrix to reduce their mobility and prevent them from leaching into groundwater. amazonaws.com

Future research should investigate the specific biodegradation pathways and environmental persistence of Cyclohexane, (1,3-dimethylbutyl)-. Developing tailored bioremediation or phytoremediation strategies for this and other branched alkylated cyclohexanes will be essential for managing environmental contamination from complex fuel mixtures.

Table 3: Compound Names Mentioned

Compound Name
(1R,2R)-1,2-diaminocyclohexane
2-methyltetrahydrofuran (2-MeTHF)
Bismuth triflate
Cyclohexane, (1,3-dimethylbutyl)-
Cyclohexanol
Cyclohexanone
Cyclopentyl methyl ether (CPME)
Dimethindene
Ethylcyclohexane
Ferrocene
Methylcyclohexane
Toluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.